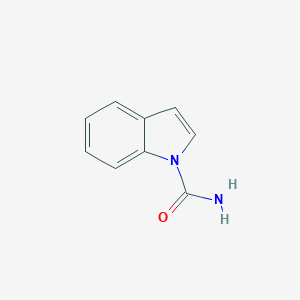

1H-Indole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQILOHWHIWNQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551010 | |

| Record name | 1H-Indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-58-9 | |

| Record name | 1H-Indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-Indole-1-carboxamide: Structural Dynamics, Physicochemical Profiling, and Therapeutic Applications

As a privileged scaffold in medicinal chemistry, the indole nucleus interacts with a vast array of biological targets[1]. However, the specific functionalization of the N-1 position to form 1H-indole-1-carboxamide derivatives represents a critical inflection point in drug design. This modification fundamentally alters the molecule's electronic landscape, steric profile, and hydrogen-bonding capacity, enabling highly targeted pharmacological applications ranging from kinase inhibition to anti-inflammatory therapies.

This technical guide provides an in-depth analysis of the structural chemistry, synthetic methodologies, and biological applications of 1H-indole-1-carboxamides, designed for researchers and drug development professionals.

Structural Chemistry and Electronic Paradigm

The introduction of a carboxamide group at the N-1 position of the indole core induces profound electronic effects. The carboxamide moiety is strongly electron-withdrawing through resonance.

In nuclear magnetic resonance (NMR) spectroscopy, this electron withdrawal manifests as a significant deshielding effect on the aromatic protons. Specifically, the proton at the C-7 position experiences a pronounced downfield shift due to its spatial proximity to the carbonyl oxygen and the altered ring current[1]. Furthermore, the carboxamide group introduces critical hydrogen bond donor (in unsubstituted or mono-substituted variants) and acceptor capabilities. This dramatically alters the topological polar surface area (TPSA), a crucial metric for predicting membrane permeability and target engagement within kinase hinge regions[2].

Quantitative Physicochemical Data

To illustrate the diversity of this chemical space, the following table summarizes the physicochemical properties of key 1H-indole-1-carboxamide derivatives utilized in research and clinical development.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Hallmarks | Primary Application |

| N,N-Diethyl-1H-indole-1-carboxamide | C13H16N2O | 216.28 g/mol | N,N-diethyl substitution | Synthetic intermediate[1] |

| Tenidap | C14H9ClN2O3S | 320.75 g/mol | 5-chloro, 3-thienylcarbonyl | Anti-inflammatory agent[3] |

| Acrizanib | C20H18F3N7O2 | ~445.40 g/mol | Pyrimidin-4-yloxy, pyrazolyl | VEGFR-2 Inhibitor (AMD)[4] |

| CID 15896281 | C14H8Cl2N2O3S | 355.20 g/mol | Dichloro, oxo-indole core | Research compound[2] |

Synthetic Methodologies and Reaction Dynamics

The synthesis of 1H-indole-1-carboxamides requires careful control of reaction conditions due to the multiple reactivity of the mesomeric indolyl anion. Deprotonation can occur at either the N-1 or C-3 positions, which historically hampered the selective introduction of substituents onto the nitrogen atom[5].

Experimental Protocol: Selective N-Amidation of Indoles

Objective: To synthesize N,N-dialkyl-1H-indole-1-carboxamides via a highly selective N-acylation pathway.

-

Substrate Preparation: Dissolve the starting indole derivative in anhydrous tetrahydrofuran (THF) under a continuous argon atmosphere.

-

Causality: THF is a polar aprotic solvent that effectively solvates the intermediate indolyl anion without participating in proton exchange. Argon prevents the oxidative degradation of the electron-rich indole core.

-

-

Deprotonation: Cool the reaction vessel to 0°C and add sodium hydride (NaH) portion-wise (1.2 equivalents).

-

Causality: The indole N-H is weakly acidic. NaH provides irreversible deprotonation, driving the equilibrium forward by evolving hydrogen gas. Maintaining 0°C controls the exothermic reaction and prevents unwanted ring-opening or polymerization.

-

-

Electrophilic Addition: Slowly add the corresponding dialkylcarbamoyl chloride dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile. This minimizes the formation of bis-acylated byproducts and prevents C-3 acylation, ensuring high regioselectivity for the N-1 position.

-

-

Quenching and Workup: Terminate the reaction by carefully adding saturated aqueous NH4Cl. Extract with ethyl acetate.

-

Causality: NH4Cl provides a mild proton source to safely neutralize unreacted NaH without creating highly basic aqueous conditions that could hydrolyze the newly formed carboxamide bond.

-

Fig 1: Synthetic workflow for N-amidation of the indole core via indolyl anion intermediate.

Pharmacological Applications and Target Engagement

The 1H-indole-1-carboxamide scaffold is not merely a structural curiosity; it is a foundational element in advanced therapeutics and asymmetric catalysis.

-

Ophthalmic Drug Development: Acrizanib is a highly specific VEGFR-2 inhibitor designed specifically for topical ocular delivery[4]. By targeting the ATP-binding pocket of the kinase domain, it inhibits the signaling cascade responsible for neovascular (wet) age-related macular degeneration (AMD). This topical approach represents a massive paradigm shift, offering a patient-administered alternative to invasive intravitreal injections[4].

-

Asymmetric Catalysis: In synthetic chemistry, 1H-indole-1-carboxamides serve as vital substrates for chiral phosphoric acid-catalyzed dearomative formal [4+2] cycloadditions[6]. The hydrogen atom on the carboxamide nitrogen acts as a secondary binding site, interacting with the Lewis basic phosphoryl oxygen of the catalyst to ensure exceptional enantioselectivity[6].

Fig 2: Mechanism of Acrizanib blocking VEGFR-2 mediated choroidal neovascularization.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To validate the efficacy of 1H-indole-1-carboxamide derivatives (such as Acrizanib analogs) against VEGFR-2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[4].

Objective: To quantify the IC50 of test compounds using a self-validating, high-throughput screening methodology.

-

Enzyme Preparation: Dilute recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

-

Causality: Mg2+ is an essential cofactor that coordinates ATP binding. Tween-20 is a surfactant that prevents the non-specific adsorption of hydrophobic indole derivatives to the microplate walls, ensuring accurate concentration-response curves.

-

-

Compound Pre-Incubation: Dispense serial dilutions of the test compounds (in DMSO) into a 384-well plate. Add the enzyme solution and pre-incubate for 30 minutes at 25°C.

-

Causality: Pre-incubation is critical for competitive inhibitors. It allows the compound to reach thermodynamic binding equilibrium within the ATP pocket before the substrate is introduced, preventing artificially inflated IC50 values.

-

-

Reaction Initiation: Add a mixture of ATP (at its predetermined Km value) and a biotinylated poly-Glu-Tyr peptide substrate.

-

Causality: Setting the ATP concentration at its Km ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance.

-

-

Detection & Termination: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate using a TR-FRET compatible microplate reader.

-

Causality: EDTA chelates Mg2+, abruptly and irreversibly halting kinase activity. TR-FRET introduces a time delay before measurement, which eliminates short-lived background fluorescence (such as compound autofluorescence), yielding a superior signal-to-noise ratio.

-

-

System Validation (Z'-factor): Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

-

Causality: A self-validating system requires a Z'-factor > 0.5. This mathematical confirmation ensures that the separation band between the positive and negative controls is statistically robust, validating the assay's integrity for drug screening.

-

References[1] N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7. Benchchem. https://www.benchchem.com/product/b1130638[2] 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide | CID 15896281. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/15896281[4] The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. https://pubmed.ncbi.nlm.nih.gov/29400470/[5] ChemInform Abstract: Convenient Synthesis of 3-Unsubstituted Oxindole-1-carboxamides. ResearchGate. https://www.researchgate.net/publication/249962386_ChemInform_Abstract_Convenient_Synthesis_of_3-Unsubstituted_Oxindole-1-carboxamides[6] Catalytic asymmetric dearomative formal [4+2] annulation of indoles with O-Silylated hemiaminals as dienes: The dual role of chiral phosphoric acid. SciExplor. https://www.sciexplor.com/articles/10.37256/fce.6120254131[3] CAS RN 120210-48-2 (Tenidap). Fisher Scientific. https://www.fishersci.ie/ie/en/catalog/search/products?keyword=120210-48-2

Sources

- 1. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]

- 2. 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide | C14H8Cl2N2O3S | CID 15896281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 120210-48-2 | Fisher Scientific [fishersci.ie]

- 4. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic asymmetric dearomative formal [4+2] annulation of indoles with O-Silylated hemiaminals as dienes: The dual role of chiral phosphoric acid [sciexplor.com]

An In-depth Technical Guide to the 1H-Indole-1-carboxamide Core: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive exploration of the 1H-Indole-1-carboxamide scaffold, a significant heterocyclic motif in the landscape of medicinal chemistry and drug discovery. While specific data for the parent compound, 1H-Indole-1-carboxamide, is not extensively documented in commercial or academic literature, this guide will delve into the core chemical principles, synthetic strategies, and biological applications of this structural class. By examining its N-substituted derivatives and constitutional isomers, we will construct a thorough understanding of the potential and utility of the 1H-indole-1-carboxamide core for researchers, scientists, and professionals in drug development.

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, owing to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1] The strategic placement of a carboxamide group at the N-1 position of the indole ring fundamentally alters its electronic and steric properties, offering unique opportunities for molecular design and functionalization. This guide will illuminate the causality behind experimental choices in the synthesis and application of these compounds, providing a foundation for innovation in the field.

Physicochemical Properties of the Indole Carboxamide Scaffold

The fundamental properties of the parent 1H-Indole-1-carboxamide can be inferred from its molecular formula. For comparative purposes, the table below includes data for several well-documented positional isomers.

| Property | 1H-Indole-1-carboxamide (Predicted) | 1H-Indole-2-carboxamide | 1H-Indole-3-carboxamide | 1H-Indole-5-carboxamide |

| CAS Number | Not Available | 1670-84-4 | 1670-85-5[2] | 1670-87-7[3] |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O[2] | C₉H₈N₂O[3] |

| Molecular Weight | 160.18 g/mol | 160.17 g/mol [4] | 160.18 g/mol [2] | 160.18 g/mol [3] |

| Appearance | - | Solid[4] | Solid[2] | Almost white to pale yellow powder[3] |

| Melting Point | - | 234.5-235.5 °C[4] | 201 °C[2] | 158 - 162 °C[3] |

Synthesis and Chemical Reactivity

The synthesis of the 1H-indole-1-carboxamide core typically involves the acylation of the indole nitrogen. The choice of synthetic route is predicated on the desired scale, available starting materials, and the required purity of the final product.

A common and direct approach involves the reaction of an indole with an isocyanate. Alternatively, the deprotonation of the indole N-H with a suitable base, followed by quenching with a carbamoyl chloride, provides another viable route. The reactivity of the resulting N-carboxamide can be leveraged for further synthetic transformations. The carboxamide group can act as a protecting group for the indole nitrogen or as a directing group in electrophilic aromatic substitution reactions.

Caption: Conceptual synthetic routes to 1H-indole-1-carboxamide derivatives.

Applications in Research and Drug Development

The indole carboxamide scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities.[5] While specific applications for the parent 1H-Indole-1-carboxamide are not well-defined, its derivatives and isomers have demonstrated significant potential in various therapeutic areas.

-

Anticancer Activity: Numerous indole carboxamide derivatives have been investigated as potent anticancer agents. For instance, derivatives of 1H-indole-4-carboxamide have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[6]

-

Antimicrobial and Antifungal Activity: The indole nucleus is a common feature in many antimicrobial compounds. Various substituted 1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[1][7]

-

Enzyme Inhibition: The structural versatility of the indole carboxamide scaffold allows for its interaction with a wide array of enzymes. For example, certain N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been identified as inhibitors of the Na+/H+ exchanger, a target for cardiovascular and metabolic diseases.[1]

Caption: Therapeutic areas of interest for indole carboxamide derivatives.

Exemplary Experimental Protocol: Synthesis of an N-Substituted 1H-Indole-1-carboxamide

The following is a representative protocol for the synthesis of an N-substituted 1H-indole-1-carboxamide, adapted from the chemical literature. This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.

Synthesis of N,N-Diethyl-1H-indole-1-carboxamide [1]

-

Reaction Setup: To a solution of 1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Acylation: Cool the reaction mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N,N-Diethyl-1H-indole-1-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Indole derivatives, like many organic compounds, require careful handling to minimize exposure. While a specific safety data sheet (SDS) for 1H-Indole-1-carboxamide is not available, general precautions for related compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[8] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The 1H-Indole-1-carboxamide core represents a valuable, albeit under-documented, scaffold in the realm of medicinal chemistry. Through the examination of its isomers and N-substituted analogs, a clear picture emerges of a versatile building block with significant therapeutic potential. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by the broader indole carboxamide class, underscores its importance for future research and drug development endeavors. This guide provides a foundational understanding for scientists to explore and exploit the unique chemical and biological properties of 1H-indole-1-carboxamide derivatives in the pursuit of novel therapeutic agents.

References

-

PubChem. 1H-indole-1-carboxylic acid. [Link]

-

Pharmaffiliates. 1-Methyl-1H-indole-4-carboxamide. [Link]

-

PubChem. 1H-Indole-6-carboxamide. [Link]

-

LookChem. 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-dimethylethyl ester SDS. [Link]

-

RSC Publishing. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. [Link]

-

Wikipedia. Indole. [Link]

-

Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

Zenodo. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

Sources

- 1. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]

- 2. 1H-Indole-3-carboxamide | 1670-85-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. zenodo.org [zenodo.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lookchem.com [lookchem.com]

Biological activity of 1H-Indole-1-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 1H-Indole-1-Carboxamide Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1][2][3][4] Among its myriad variations, the 1H-Indole-1-carboxamide framework has emerged as a particularly fruitful area of investigation, yielding derivatives with a remarkable spectrum of pharmacological activities. This technical guide synthesizes current research to provide an in-depth exploration of the biological potential of these compounds. We will dissect their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the 1H-Indole-1-Carboxamide Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif of profound biological importance, found in essential amino acids like tryptophan and neurotransmitters like serotonin.[2] Its unique electronic properties and conformational flexibility allow it to form key interactions—such as hydrogen bonds, pi-stacking, and hydrophobic interactions—with a multitude of enzymes and receptors.[3][5]

The addition of a carboxamide group at the N-1 position of the indole ring introduces a critical functional handle. The carboxamide linker is stable, neutral, and capable of acting as both a hydrogen-bond donor and acceptor, properties that are highly advantageous for molecular recognition by biological targets.[6] This strategic modification has unlocked a diverse range of biological activities, making the 1H-indole-1-carboxamide scaffold a subject of intense interest in modern drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-2-carboxamide and indole-3-carboxamide derivatives have garnered significant attention for their potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3][7] Their mechanisms of action are often multifactorial, targeting key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Key Oncogenic Pathways

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, survival, and proliferation.[8]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Several indole-carboxamide analogs have been identified as potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER2.[8][9] Dysregulation of these pathways is a hallmark of many cancers.[9] By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling cascades that promote tumor growth and angiogenesis.

-

Cell Cycle Regulation: Certain derivatives induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[8] This is frequently achieved through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2.[8]

-

Induction of Apoptosis: Potent compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[7][8]

Caption: Inhibition of the EGFR signaling pathway by indole-1-carboxamide analogs.

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Indole Ring: The position and nature of substituents on the indole's benzene ring significantly impact cytotoxicity. Electron-withdrawing groups like halogens (e.g., chloro, bromo) at the 5-position often enhance anticancer activity.[9][10]

-

N-Substituents on the Carboxamide: The group attached to the carboxamide nitrogen is critical for potency and selectivity. Bulky aromatic or heteroaromatic rings can form additional interactions within the target's binding pocket, leading to enhanced inhibition.[7][11]

Data Presentation: Anticancer Activity of Selected Derivatives

| Compound Class | Substitutions | Cancer Cell Line | Activity (IC₅₀) | Reference |

| N-aryl-1H-indole-2-carboxamide | N-(anthraquinone) | MCF-7 (Breast), K-562 (Leukemia) | Notable cytotoxicity | [7] |

| N-thiazolyl-1H-indole-2-carboxamide | Varies | MCF-7 (Breast) | 6.10 ± 0.4 µM | [8] |

| 1H-indole-2-carboxamide | N-phenyl | PC3 (Prostate) | 23 to >50 µg/mL | [10] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the effect of indole-carboxamide derivatives on cancer cell viability. The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.

Methodology:

-

Cell Seeding (Day 1):

-

Culture cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Causality: Seeding a precise number of cells ensures reproducibility and allows for logarithmic growth during the experiment.

-

Incubate for 24 hours (37°C, 5% CO₂) to allow for cell adherence.

-

-

Compound Treatment (Day 2):

-

Prepare a 10 mM stock solution of the test indole-carboxamide derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control. A positive control (e.g., Doxorubicin) is also recommended.

-

Trustworthiness: Controls are essential to ensure that the observed effects are due to the compound and not the solvent or other factors.

-

Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation (Day 4/5):

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[2] 1H-Indole-1-carboxamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][6][12]

Antibacterial and Antifungal Spectrum

Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal pathogens like Candida albicans.[12][13] Notably, some derivatives exhibit minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin and ciprofloxacin.[12][13]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Disruption of Microbial Cell Membranes: The lipophilic nature of the indole ring may facilitate insertion into and disruption of the bacterial or fungal cell membrane integrity.

-

Inhibition of Essential Enzymes: The carboxamide moiety can interact with active sites of crucial microbial enzymes, such as those involved in DNA synthesis or cell wall biosynthesis.[5]

-

Interference with Biofilm Formation: Biofilms are a major contributor to persistent infections. Some indole derivatives have been shown to inhibit the formation of these protective microbial communities.

Data Presentation: Antimicrobial Activity of Selected Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Indole-3-carboxamides | S. aureus, B. subtilis, E. coli | 1.56-12.5 µg/mL | [12] |

| Indole-3-carboxamides | C. albicans | Better inhibitors than standards | [12] |

| Indole-triazole derivatives | S. aureus (MRSA), C. krusei | 3.125-50 µg/mL | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Compound Dilutions:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the test compound in DMSO. Add 100 µL of a 2x working concentration of the compound (in MHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

-

-

Preparation of Inoculum:

-

From a fresh culture plate, select 3-5 bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Causality: Standardizing the inoculum is critical for inter-experiment comparability and accuracy of the MIC value.

-

Dilute this standardized suspension 1:150 in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Trustworthiness: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be considered valid.

-

Anti-inflammatory and Analgesic Activities

Chronic inflammation is an underlying factor in many diseases. Several 1H-indole-1-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[15][16][17] In preclinical models, some of these compounds have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[15][18]

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. It is hypothesized that indole-carboxamide derivatives may also exert their effects through this pathway, although other mechanisms, such as modulation of cytokine production, may also be involved.[19]

Antiviral Properties

The indole scaffold is present in several approved antiviral drugs, highlighting its potential in this therapeutic area.[3][4] Research into 1H-indole-1-carboxamide derivatives has identified compounds with activity against a range of viruses.

-

Anti-HIV Activity: Derivatives have been investigated as inhibitors of key viral enzymes like HIV-1 reverse transcriptase and integrase.[4][20] 5,6-dihydroxyindole carboxamide derivatives, for instance, have shown potent anti-HIV-1 integrase activity.[4]

-

Anti-HCV Activity: Some tetrahydroindole derivatives have demonstrated good activity against the Hepatitis C virus (HCV).[20]

-

Broad-Spectrum Antiviral Activity: Novel indole-2-carboxylate derivatives have exhibited broad-spectrum activity against both RNA viruses (Influenza A, Coxsackie B3) and DNA viruses (HSV-1).[21]

-

Anti-SARS-CoV-2 Activity: In the context of the recent pandemic, indole derivatives have been explored as potential inhibitors of SARS-CoV-2, with some compounds showing complete suppression of viral replication in vitro.[22][23]

Other Notable Biological Activities

The structural versatility of the 1H-indole-1-carboxamide core allows it to be tailored for a wide variety of other biological targets.

-

Na+/H+ Exchanger (NHE) Inhibitors: N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives have been synthesized as potent inhibitors of the sodium-hydrogen exchanger, a target for cardiovascular diseases.[24]

-

Histamine H4 Receptor (H4R) Ligands: A detailed SAR investigation of indolecarboxamides has identified them as potent ligands for the H4 receptor, which is implicated in inflammatory and immune responses.[25][26]

-

Cannabinoid Receptor (CB1) Modulators: Substituted 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system.[27]

Conclusion and Future Perspectives

The 1H-indole-1-carboxamide scaffold is a privileged and highly adaptable framework in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscore its immense therapeutic potential. The ability to systematically modify the indole ring and the carboxamide substituent allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their precise mechanisms of action, aided by computational modeling and structural biology, will be crucial for rational drug design. The continued exploration of this chemical space promises to yield novel drug candidates to address unmet medical needs across a wide spectrum of diseases.

References

- Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors.PubMed.

- Antimicrobial and antiviral screening of novel indole carboxamide and propanamide deriv

- Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands.Europe PMC.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evalu

- Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.Arkivoc.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

- Recent advancements on biological activity of indole and their derivatives: A review.Chula Digital Collections.

- Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.ACS Omega.

- Detailed structure-activity relationship of indolecarboxamides as H(4) receptor ligands.Universite de Strasbourg.

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation.International Journal of Environmental Sciences.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Recent advancements on biological activity of indole and their derivatives: A review.

- Indole – a promising pharmacophore in recent antiviral drug discovery.PMC.

- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents.Jordan Journal of Chemistry.

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv

- A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential.BenchChem.

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.PMC.

- Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors.ScienceOpen.

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- A brief review of the biological potential of indole derivatives.

- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflamm

- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsisinternational.org [rsisinternational.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. theaspd.com [theaspd.com]

- 16. jbarbiomed.com [jbarbiomed.com]

- 17. theaspd.com [theaspd.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academia.edu [academia.edu]

- 22. actanaturae.ru [actanaturae.ru]

- 23. scienceopen.com [scienceopen.com]

- 24. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. research.vu.nl [research.vu.nl]

- 27. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of N-carbamoyl indole scaffolds

An In-Depth Technical Guide to N-Carbamoyl Indole Scaffolds for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, essential biomolecules, and FDA-approved drugs.[1][2] Its structural versatility allows it to bind to a multitude of biological targets with high affinity.[3] This technical guide focuses on a specific, synthetically powerful modification of this core: the N-carbamoyl indole. Beyond simply being another derivative, the N-carbamoyl group serves as a highly effective and versatile directing group in modern organic synthesis, opening up novel avenues for creating complex and targeted therapeutic agents.[4] We will explore the synthesis, biological significance, and structure-activity relationships of this scaffold, providing researchers with the foundational knowledge to leverage its unique properties in drug development programs.

The Strategic Advantage of the N-Carbamoyl Group

While the indole scaffold itself is biologically relevant, functionalization of the indole core at specific positions can be challenging due to the nuanced reactivity of the ring system.[5] The introduction of an N-carbamoyl moiety (an amide linked to the indole nitrogen) fundamentally alters this landscape. This group acts as a powerful directing group for transition metal-catalyzed C-H activation, a modern synthetic strategy that allows for the direct and selective formation of new bonds at otherwise unreactive positions.[4]

The primary utility of the N-carbamoyl group is its ability to chelate to a metal catalyst (e.g., Rhodium, Palladium, Ruthenium), bringing the catalyst into close proximity with specific C-H bonds on the indole ring, typically at the C2 position.[4] This proximity effect dramatically lowers the activation energy for C-H bond cleavage, enabling selective functionalization. This strategy provides a direct and atom-economical pathway to generate libraries of C2-substituted indoles, which are difficult to access through traditional methods.

Below is a conceptual workflow illustrating this principle:

Caption: C-H Activation workflow enabled by an N-carbamoyl directing group.

Synthesis and Methodologies

The synthesis of N-carbamoyl indoles and their subsequent functionalization are key to their utility. The methodologies are robust and provide a reliable foundation for library synthesis in a drug discovery setting.

Core Synthesis of N-Carbamoyl Indoles

The foundational N-carbamoyl indole scaffold is typically prepared from the parent indole. A common and effective method involves a lithiation/carboxylation route.[4] This ensures the carbamoyl group is installed cleanly at the N1 position.

Experimental Protocol: Synthesis of N-Aryl-1H-indole-1-carboxamide

-

Preparation: To a stirred solution of indole (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar) at -78 °C, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

-

Lithiation: Allow the reaction mixture to stir at -78 °C for 30 minutes, during which time the indole anion will form.

-

Acylation/Carbamoylation: In a separate flask, prepare a solution of the desired arylamine (1.2 mmol) and triethylamine (1.5 mmol) in dry Dichloromethane (DCM, 5 mL). To this solution, add triphosgene or a similar carbonyl source dropwise at 0 °C. After stirring, this mixture containing the isocyanate or carbamoyl chloride intermediate is added to the indole anion solution at -78 °C. A more direct approach involves reacting the indole anion with the desired aryl isocyanate.[6]

-

Quenching & Workup: Allow the reaction to warm to room temperature and stir for 10-12 hours (monitor by TLC). Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-1H-indole-1-carboxamide.[6]

C2-H Functionalization using the N-Carbamoyl Directing Group

With the directing group in place, the scaffold is primed for selective C-H activation. Rhodium-catalyzed alkenylation is a prime example of this powerful transformation.[4]

Experimental Protocol: Rh-Catalyzed C2-Alkenylation of an N-Carbamoyl Indole

-

Reactant Setup: In a sealed reaction vessel under an inert atmosphere, combine the N-carbamoyl indole (0.5 mmol), the desired alkene (e.g., styrene, 1.5 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

-

Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE) (2.0 mL).

-

Reaction: Heat the mixture at 100 °C for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove metal residues, washing with DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography on silica gel to isolate the C2-alkenylated product.

Biological Activities and Therapeutic Landscape

The indole scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7][8] The N-carbamoyl modification provides a synthetically tractable platform to explore and optimize these activities.

Anti-tubercular Activity

Indole-carboxamides have emerged as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the bacterial cell wall.[9][10] The ability to systematically modify the indole core via C-H activation allows for fine-tuning of the scaffold to maximize potency and optimize pharmacokinetic properties against Mycobacterium tuberculosis.

Anti-inflammatory Properties

Certain indole derivatives are known to inhibit key inflammatory mediators. For instance, a complex N-carbamoyl indole derivative was designed as a selective inhibitor of secretory phospholipase A2 (sPLA2-X), an enzyme implicated in inflammatory processes.[11] The N-carbamoyl indole core can serve as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding within an enzyme's active site.

Antiviral and Anticancer Potential

Indole-based compounds have been investigated as HIV-1 fusion inhibitors and as anticancer agents that target tubulin polymerization or protein kinases.[3][12] The N-carbamoyl group provides a handle to introduce diverse functionality that can modulate properties like solubility, cell permeability, and target engagement, which are critical for developing effective antiviral and anticancer drugs.[1]

Table 1: Representative Biological Activity of Indole Derivatives

| Compound Class | Target/Activity | Potency (IC₅₀/EC₅₀) | Reference(s) |

| Bisindole (analogue 6j) | HIV-1 Fusion Inhibition | EC₅₀ = 200 nM | [12] |

| Indole-carboxamide | M. tuberculosis MmpL3 | MIC = 0.012 µM | [10] |

| 5-Bromoisatin | TNFα Inhibition | IC₅₀ = 38.05 µM | [13] |

| 6-Bromoindole | Nitric Oxide Inhibition | IC₅₀ = 37.6 µg/mL | [13] |

| Pyrrolinyl-indole | Anti-inflammatory (COX-2) | - | [14] |

Structure-Activity Relationship (SAR) Insights

The development of potent and selective therapeutics relies on a deep understanding of SAR. The N-carbamoyl indole scaffold offers multiple points for diversification to probe these relationships.

-

Indole Ring Substitution: Halogenation (e.g., with bromine or chlorine) at positions C5 or C6 can significantly impact lipophilicity and electronic properties, often enhancing anti-inflammatory or antimicrobial activity.[13]

-

The Carbamoyl Moiety: The nature of the substituent on the carbamoyl nitrogen (e.g., aryl, alkyl, heterocyclic) is critical. This group can be modified to pick up additional interactions with the biological target, improve solubility, or block metabolic degradation pathways.

-

C2-Substitution: As enabled by the directing group strategy, substituents introduced at the C2 position project into a new vector of chemical space. This position is crucial for exploring interactions with target proteins, and systematic variation here can lead to significant gains in potency and selectivity.

The logical relationship for SAR exploration can be visualized as follows:

Caption: Key diversification points for SAR studies on the N-carbamoyl indole scaffold.

Future Perspectives and Conclusion

The N-carbamoyl indole scaffold represents a powerful platform for modern drug discovery. Its primary advantage lies not just in any inherent biological activity of the group itself, but in the profound synthetic opportunities it unlocks. The ability to use the carbamoyl moiety as a predictable and efficient directing group for C-H functionalization allows researchers to rapidly build and test diverse chemical libraries with substitution patterns that were previously difficult to obtain. This accelerates the hit-to-lead process and enables a more thorough exploration of the chemical space around the privileged indole core. As the demand for novel therapeutics with unique mechanisms of action continues to grow, leveraging advanced synthetic strategies like those enabled by the N-carbamoyl indole will be critical for success. This guide provides the foundational principles and practical methodologies for scientists to confidently incorporate this versatile scaffold into their drug discovery programs.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

-

(PDF) Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PMC. Available at: [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC. Available at: [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. Available at: [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. Available at: [Link]

-

Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals. Available at: [Link]

-

(PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (2026). ResearchGate. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Available at: [Link]

-

Biomedical Importance of Indoles. (2013). MDPI. Available at: [Link]

-

Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). RSC Publishing. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Available at: [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). MDPI. Available at: [Link]

-

A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2024). ResearchGate. Available at: [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journals. Available at: [Link]

-

Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Available at: [Link]

-

A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. (2025). IJIRT. Available at: [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkivoc. Available at: [Link]

-

442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016). ResearchGate. Available at: [Link]

-

Recent Advances in the Construction of Indole Scaffolds. (n.d.). Der Pharma Chemica. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. researchgate.net [researchgate.net]

- 8. ijirt.org [ijirt.org]

- 9. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Thermodynamic Stability of 1H-Indole-1-carboxamide: A Comprehensive Technical Guide

Executive Summary

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry and materials science. Among its derivatives, 1H-indole-1-carboxamide represents a critical synthetic intermediate and active pharmaceutical ingredient (API) class. However, the installation and maintenance of the N-carboxamide group introduce complex thermodynamic challenges. This whitepaper provides an in-depth analysis of the thermodynamic stability of 1H-indole-1-carboxamide, exploring the kinetic control required for its synthesis, its structural thermodynamics as a Directed Metalation Group (DMG), and the physical chemistry governing its stability in aqueous formulations.

Kinetic vs. Thermodynamic Control in N-Acylation

The synthesis of 1H-indole-1-carboxamide is fundamentally governed by the competition between kinetic and thermodynamic control. The lone pair of electrons on the indole nitrogen naturally participates in the 10-π aromatic system. When an acyl group (such as a carboxamide) is installed at the N1 position, it withdraws electron density via resonance, partially disrupting the aromaticity of the pyrrole ring.

Consequently, the N-acylated product is significantly less thermodynamically stable than its C3-acylated isomer[1]. If the reaction is allowed to reach thermodynamic equilibrium, the acyl group will migrate to the C3 position, where the nitrogen's lone pair can fully restore aromaticity. Therefore, achieving strict kinetic control is paramount to favor the N-acylated product[1].

The causality of reagent selection is dictated by the pKa of the substrate. Indole possesses a pKa of ~17; thus, mild amine bases like pyridine (conjugate acid pKa ~5.2) or triethylamine (conjugate acid pKa ~11) are thermodynamically incapable of deprotonating the indole nitrogen to any significant extent[1]. Strong bases, such as Sodium Hydride (NaH), are required to irreversibly generate the highly nucleophilic indolyl anion, ensuring rapid capture of the electrophile before equilibration occurs.

Fig 1. Energy landscape of indole acylation showing kinetic vs. thermodynamic product formation.

Structural Thermodynamics: The Directed Metalation Group (DMG)

Once successfully synthesized, the N,N-diethylcarboxamide group serves as an exceptionally powerful Directed Metalation Group (DMG)[1]. In synthetic workflows, accessing the C2 position of the indole ring is notoriously difficult due to the innate nucleophilicity of the C3 position.

The thermodynamic stability of the intermediate drives the Directed ortho-Metalation (DoM) process. When treated with an organolithium reagent (e.g., n-BuLi), the Lewis basic oxygen of the carboxamide coordinates with the lithium atom. This pre-lithiation complex lowers the activation energy (Ea) for deprotonation at the adjacent C2 carbon. The resulting C2-lithiated intermediate is thermodynamically stabilized by the formation of a rigid chelate ring with the DMG, preventing unwanted ring-opening or non-specific metalation[1].

Fig 2. Directed ortho-Metalation (DoM) workflow highlighting thermodynamic stabilization steps.

Computational Thermodynamics & Catalytic Annulation

In advanced C-H functionalization, 1H-indole-1-carboxamides exhibit fascinating chameleon-like behavior. For instance, in Rh(III)-catalyzed regioselective C-H amidation, N-methoxy-1H-indole-1-carboxamide can undergo directing group migration from N-1 to C-3[2].

Density Functional Theory (DFT) calculations provide precise thermodynamic insights into these mechanisms. Computational studies reveal that the Gibbs free energy (ΔG) of N-methoxy-1H-indole-1-carboxamide is 5.12 kcal/mol higher than its tautomeric form[3]. This specific thermodynamic differential is the driving force that facilitates the initial coordination with the Cp*Rh(OAc)2 catalyst, leading to the formation of a stable rhodacycle intermediate necessary for subsequent [4+2] annulations[3].

Formulation Thermodynamics: Overcoming Aqueous Agglomeration

Beyond synthesis, the thermodynamic stability of 1H-indole-1-carboxamide derivatives is a critical hurdle in drug formulation. Many of these derivatives—such as those used for treating ophthalmic diseases like age-related macular degeneration (AMD)—are highly hydrophobic[4].

When introduced into an aqueous topical ophthalmic composition, these hydrophobic drugs are thermodynamically driven to agglomerate. This agglomeration minimizes the high-energy interface between the hydrophobic drug molecules and the polar water molecules (the hydrophobic effect)[4]. To counteract this and create a stable solution, thermodynamic intervention is required. Formulators utilize cyclodextrin derivatives, specifically hydroxypropyl-β-cyclodextrin or hydroxypropyl-γ-cyclodextrin[4]. The drug enters the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules. This host-guest inclusion complex results in a net negative ΔG, yielding a thermodynamically stable, clear aqueous solution free of agglomerates.

Fig 3. Thermodynamic stabilization of hydrophobic indoles in aqueous media via inclusion complexes.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters governing the behavior of 1H-indole-1-carboxamide systems.

| Parameter | Value | System / Context | Significance |

| Indole pKa | ~17 | Free indole N-H | Dictates the necessity of strong bases (e.g., NaH) for kinetic deprotonation[1]. |

| Pyridine pKa | ~5.2 | Mild base (conjugate acid) | Thermodynamically insufficient for indole deprotonation; prevents N-acylation[1]. |

| ΔG (Tautomerization) | +5.12 kcal/mol | N-methoxy-1H-indole-1-carboxamide vs. tautomer | Drives reactivity and coordination in Rh(III) catalyzed annulations[3]. |

| Formulation pH | 6.0 – 7.8 | Aqueous ophthalmic solutions | Maintains chemical stability of the carboxamide linkage against hydrolysis[4]. |

| Osmolality | 240 – 360 mOsm/kg | Aqueous ophthalmic solutions | Ensures isotonicity and thermodynamic equilibrium with ocular tissues[4]. |

Experimental Methodologies

As a Senior Application Scientist, it is critical to implement self-validating protocols where the causality of each step is understood and verifiable.

Protocol A: Kinetically Controlled Synthesis of N,N-Diethyl-1H-indole-1-carboxamide

-

Objective: Achieve N-acylation while preventing thermodynamic equilibration to the C3-isomer.

-

Step 1 (Deprotonation): Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C under N2. Slowly add a solution of indole (1.0 eq) in DMF.

-

Causality: The strong base overcomes the high pKa (~17) barrier of indole. The low temperature prevents side reactions.

-

Self-Validation: The evolution of H2 gas will be visibly apparent. The reaction is complete when bubbling ceases, yielding a clear/yellowish solution of the indolyl anion.

-

-

Step 2 (Electrophilic Trapping): Add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours, allowing gradual warming to room temperature.

-

Causality: Rapid, low-temperature trapping ensures kinetic control, forming the N-acyl bond before thermodynamic rearrangement can occur.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The highly polar baseline spot (indolyl anion) will disappear, replaced by a higher Rf spot (product).

-

Protocol B: C2-Functionalization via Directed ortho-Metalation (DoM)

-

Objective: Regioselective functionalization utilizing the thermodynamic stability of the chelated intermediate.

-

Step 1 (Lithiation): Dissolve N,N-Diethyl-1H-indole-1-carboxamide in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 45 minutes.

-

Causality: The low temperature is critical to prevent the highly reactive n-BuLi from attacking the carboxamide carbonyl. The DMG coordinates the lithium, driving deprotonation exclusively at C2.

-

Self-Validation (Quench Test): Extract a 0.1 mL aliquot and quench with D2O. Analyze via GC-MS. The presence of an [M+1] peak with >95% isotopic purity confirms successful and regioselective C2-lithiation.

-

-

Step 2 (Electrophile Addition): Add the desired electrophile (e.g., an aldehyde or alkyl halide) at -78°C. Warm to room temperature and quench with saturated NH4Cl.

Protocol C: Thermodynamic Stabilization of Aqueous Ophthalmic Formulations

-

Objective: Prevent agglomeration of hydrophobic 1H-indole-1-carboxamide APIs in aqueous media.

-

Step 1 (Complexation): Dissolve hydroxypropyl-β-cyclodextrin (10% w/v) in purified water. Slowly add the 1H-indole-1-carboxamide API (e.g., 2.0% w/v) under continuous high-shear mixing.

-

Causality: The cyclodextrin cavity provides a thermodynamically favorable hydrophobic environment, displacing water and lowering the system's overall free energy (ΔG < 0) to prevent agglomeration.

-

-

Step 2 (Buffering & Isotonicity): Adjust the pH to 6.8 using a phosphate buffer and adjust osmolality to 300 mOsm/kg using NaCl.

-

Self-Validation: Analyze the final solution using Dynamic Light Scattering (DLS). A self-validating successful formulation will show a monodisperse particle size distribution (<10 nm), confirming the complete formation of inclusion complexes and the absolute absence of large agglomerates (>1000 nm).

-

References

-

Benchchem. "N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7". Benchchem.com. 1

-

"Supporting Information for Rh(III)-Catalyzed Chemo-Selective [4+2] Annulations". DOI.org. 3

-

"US10174006B2 - Topical aqueous ophthalmic compositions containing a 1H-indole-1-carboxamide derivative and use thereof". Google Patents. 4

-

"Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole". ACS Catalysis. 2

Sources

- 1. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US10174006B2 - Topical aqueous ophthalmic compositions containing a 1H-indole-1-carboxamide derivative and use thereof for treatment of ophthalmic disease - Google Patents [patents.google.com]

A Technical Guide to Determining the Solubility Profile of 1H-Indole-1-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. 1H-Indole-1-carboxamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] Understanding and accurately quantifying the solubility of this core structure in various organic solvents is a fundamental prerequisite for rational drug design, formulation development, and process chemistry. This in-depth technical guide provides a comprehensive framework for establishing the solubility profile of 1H-Indole-1-carboxamide. It moves beyond a simple listing of data to explain the underlying physicochemical principles, provide a detailed, self-validating experimental protocol for equilibrium solubility determination, and offer insights into data interpretation and presentation.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3] 1H-Indole-1-carboxamide possesses distinct structural features that dictate its interactions with organic solvents:

-

The Indole Ring System: The fused aromatic benzene and pyrrole rings create a large, relatively nonpolar surface area, suggesting good solubility in nonpolar and moderately polar solvents.

-

The Carboxamide Group (-C(O)NH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[2] This feature predicts favorable interactions with polar protic and aprotic solvents.

-

The Indole N-H: The nitrogen atom within the pyrrole ring also contains a proton capable of hydrogen bonding, further enhancing its affinity for polar solvents.

Based on these features, a qualitative solubility profile can be hypothesized:

-

High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can accept hydrogen bonds and engage in dipole-dipole interactions. Theoretical studies have shown that solvents like DMSO can significantly facilitate reactions involving indole derivatives by stabilizing key intermediates.[4]

-

Moderate to Good Solubility Expected in: Polar protic solvents such as alcohols (Methanol, Ethanol), which can both donate and accept hydrogen bonds.

-

Lower Solubility Expected in: Nonpolar solvents like Hexane and Toluene, where the primary solute-solvent interactions would be weak van der Waals forces, which may be insufficient to overcome the strong solute-solute interactions (crystal lattice energy) of the solid carboxamide.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain quantitative and thermodynamically meaningful solubility data, the equilibrium solubility method is the gold standard.[5][6][7] The shake-flask technique, in particular, is widely recommended for its reliability.[6] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached between the dissolved and undissolved solid phases.

Core Principle

An excess amount of the solid compound (1H-Indole-1-carboxamide) is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[7][8] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by incorporating steps to confirm that equilibrium has been achieved.

Materials and Reagents:

-

1H-Indole-1-carboxamide (purity >99%)

-

Organic Solvents (HPLC grade or equivalent): e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Hexane.

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 15 mL)

-

Mechanical agitator/orbital shaker with temperature control[6]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material for solvent compatibility)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 1H-Indole-1-carboxamide (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[9]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a moderate speed that ensures the solid particles are continuously suspended without creating a vortex.[6]

-

Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24 hours and 48 hours).[6] If the measured solubility does not significantly change between these points, equilibrium can be considered established.[10]

-

Phase Separation: After the equilibration period, allow the vials to stand at the set temperature to let the excess solid settle. For finer particles, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.[11]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.45 µm syringe filter to remove any remaining microscopic particles.[12] This step is critical to prevent artificially high results.

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 1H-Indole-1-carboxamide using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[13][14] This is the preferred method for its specificity and sensitivity.[15]

-

A standard calibration curve must be prepared using known concentrations of the compound in the same solvent.

-

Analytical Method: HPLC-UV

A robust HPLC method is crucial for accurate quantification.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable for indole derivatives.[14][16]

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile or Methanol and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a common starting point.[14]

-

Detection: The UV detector wavelength should be set to the λ_max (wavelength of maximum absorbance) of 1H-Indole-1-carboxamide to ensure maximum sensitivity.

-

Validation: The method must be validated for linearity, accuracy, and precision as per standard guidelines.[16]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Profile of 1H-Indole-1-carboxamide at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | Nonpolar | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Toluene | Nonpolar Aromatic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Dichloromethane | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Ethyl Acetate | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Acetone | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Acetonitrile | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Tetrahydrofuran (THF) | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Methanol | Polar Protic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Ethanol | Polar Protic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Dimethylformamide (DMF) | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Experimental Value] | [Insert Calculated Value] |

Interpretation: The quantitative data in the table should be analyzed in the context of the theoretical framework. Does the high solubility in DMSO and DMF correlate with their high polarity and hydrogen bond accepting capability? Is the low solubility in hexane consistent with the "like dissolves like" principle? Answering these questions provides a deeper understanding of the molecule's physicochemical properties and validates the experimental findings.

Conclusion

A thorough understanding of the solubility profile of 1H-Indole-1-carboxamide is indispensable for its successful development as a drug candidate or its use as a synthetic intermediate. By combining a robust theoretical understanding with a meticulously executed and self-validating experimental protocol like the equilibrium shake-flask method, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent formulation design, process optimization, and ultimately, for advancing promising indole-based compounds through the development pipeline.

References

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. Available at: [Link]

-